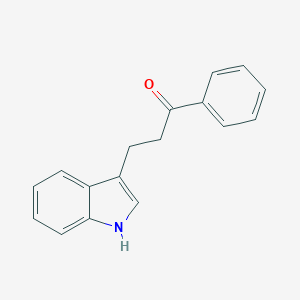

2-(3-Indolyl)ethylphenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Indolyl)ethylphenyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 2-(3-Indolyl)ethylphenyl ketone

The synthesis of this compound can be achieved through several methods. One notable approach involves the reaction of indole derivatives with β-(4-morpholino)propionophenone hydrochloride under specific conditions. This method emphasizes the importance of green chemistry by utilizing montmorillonite K10 clay as a catalyst in an aqueous medium at elevated temperatures .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown low minimum inhibitory concentrations (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). One study reported an MIC as low as 0.98 μg/mL for related indole derivatives against MRSA .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against various cancer cell lines. The compound demonstrated notable cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. For example, related compounds exhibited significant growth inhibition rates across multiple cancer types, indicating a promising avenue for further research in oncology .

Molecular Docking Studies

Molecular docking studies have been utilized to understand the binding affinity of this compound to target proteins involved in cancer and microbial resistance mechanisms. These studies suggest that the compound may interact effectively with specific enzymes and receptors, which could explain its biological activities .

Inhibition of Key Enzymes

The compound has been investigated for its ability to inhibit key enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression. Inhibitors of COX-2 are valuable in developing anti-inflammatory and anticancer therapies .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Bis-Indolylation Reactions

2-(3-Indolyl)ethylphenyl ketone undergoes acid-catalyzed condensation with indole derivatives to form bis-indolylmethanes (BIMs). This reaction is facilitated by silica-supported FeCl₃ ([SiO₂-FeCl₃]) under solvent-free grindstone conditions .

Mechanism :

-

The Lewis acid FeCl₃ activates the ketone carbonyl, enabling nucleophilic attack by indole.

-

Subsequent dehydration forms an arylidene intermediate, which reacts with a second indole molecule via Michael addition .

Reaction Data :

| Reactant | Catalyst | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound + Indole | SiO₂-FeCl₃ (2 mol%) | 4.0 | Bisindolylmethane derivative | ~90 |

Ketones generally exhibit lower reactivity than aldehydes in such reactions, requiring longer reaction times .

Electrophilic Substitution at the Indole Ring

The indole moiety participates in electrophilic substitutions, though the electron-withdrawing ketone group may direct reactivity to specific positions (e.g., C5 or C7).

Example Reaction with Thiols :

Gold-catalyzed reactions with thiols could yield α-indolyl α-thioalkenyl ketones, though direct evidence for this compound is limited. Theoretical pathways (based on analogous systems ) suggest:

-

Thiols attack the activated alkyne (if present) or form adducts via gold-stabilized intermediates.

Acid/Base-Mediated Rearrangements

Under basic conditions (e.g., CaO), solvent-free reactions may produce 1,3′-BIMs via Mannich-type pathways :

Proposed Pathway :

-

Formation of a 2-azafulvene intermediate.

-

Nucleophilic attack by indole at the α-position of the ketone .

Mass Spectrometry Differentiation :

-

1,3′-BIMs show a characteristic [M-116]⁺ fragment in EI-MS due to cleavage of the central C–C bond .

Comparative Reactivity with Aldehydes

While aldehydes react faster, ketones like this compound exhibit moderate reactivity:

| Substrate Type | Reaction Time (h) | Typical Yield (%) |

|---|---|---|

| Aldehydes | 1.5–2.5 | 85–98 |

| Ketones | 3.5–4.0 | 82–94 |

Propiedades

Número CAS |

13993-17-4 |

|---|---|

Fórmula molecular |

C17H15NO |

Peso molecular |

249.31 g/mol |

Nombre IUPAC |

3-(1H-indol-3-yl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C17H15NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2 |

Clave InChI |

GZKDISGFBPIGGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CNC3=CC=CC=C32 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CCC2=CNC3=CC=CC=C32 |

Key on ui other cas no. |

13993-17-4 |

Sinónimos |

2-(3-indolyl)ethylphenyl ketone 2-IEPK |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.